3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Catalog No.
S1539847
CAS No.
138023-17-3
M.F
C14H11BrN2O
M. Wt
303.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

CAS Number

138023-17-3

Product Name

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

IUPAC Name

3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

InChI

InChI=1S/C14H11BrN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3

InChI Key

YRBTWQXRCYWNPB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br

Synonyms

3-BROMO-2-(4-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a bromine atom at the 3-position and a methoxyphenyl group at the 2-position, contributing to its unique chemical properties and potential biological activities. Its molecular formula is C12H10BrN2O, with a molecular weight of approximately 273.13 g/mol. The imidazo[1,2-a]pyridine core is significant in medicinal chemistry, as it is present in various biologically active molecules, making this compound a point of interest for research and development in pharmaceuticals and organic synthesis.

There is no current information available on the specific mechanism of action of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. However, related imidazopyridine derivatives have been investigated for their potential biological activities, including antibacterial and antitumor properties [].

  • Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.
  • Aromatic amines: While not present in this specific compound, some synthetic routes to imidazopyridines might involve aromatic amines, which can be toxic or carcinogenic.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, which are essential for forming new carbon-carbon bonds.

Common reagents for these reactions include sodium azide or potassium thiocyanate for substitution, hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions.

The synthesis of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves several steps:

  • Condensation Reaction: The initial step often involves the condensation of 2-aminopyridine with 4-methoxybenzaldehyde.
  • Bromination: Following condensation, bromination is performed using agents like N-bromosuccinimide (NBS) or elemental bromine.
  • Reaction Conditions: The reaction is usually conducted in solvents such as ethanol or acetonitrile under reflux conditions to enhance yield and purity.

In industrial settings, optimization of these methods may include the use of continuous flow reactors and automated systems to improve efficiency and scalability.

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules through coupling reactions.
  • Research: Its properties make it valuable for studying interactions with biological targets and elucidating mechanisms of action in drug development .

Research on interaction studies involving 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine focuses on its mechanism of action and target interactions. Studies suggest that it may interact with enzymes involved in cross-coupling reactions such as the Suzuki-Miyaura reaction. Understanding these interactions is crucial for determining its pharmacokinetic properties and potential therapeutic applications .

Several compounds share structural similarities with 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityDistinctive Properties
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridineLacks bromine atomVariesNo halogen substituent
3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridineContains chlorine instead of bromineVariesDifferent halogen affects reactivity
2-Phenylimidazo[1,2-a]pyridineLacks methoxy groupVariesDifferent electronic properties
Methyl 3-bromoimidazo[1,2-a]pyridineBromine at position 3AntitumorLacks methoxyphenyl group

The presence of both a bromine atom and a methoxyphenyl group distinguishes 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine from its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

XLogP3

4.4

Wikipedia

3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Dates

Last modified: 08-15-2023

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